Thiourea, N,N-diethyl-N'-2-propenyl-
Description
Thiourea, N,N-diethyl-N'-2-propenyl- is a useful research compound. Its molecular formula is C8H16N2S and its molecular weight is 172.29 g/mol. The purity is usually 95%.
The exact mass of the compound Thiourea, N,N-diethyl-N'-2-propenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiourea, N,N-diethyl-N'-2-propenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N,N-diethyl-N'-2-propenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thioureas and their derivatives, including 1-Allyl-3,3-diethyl-2-thiourea, are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion and neurotransmission.
Mode of Action
1-Allyl-3,3-diethyl-2-thiourea acts as an inhibitor of these enzymes, blocking their activity and thereby altering the biochemical processes they are involved in . For instance, by inhibiting AChE, the compound can affect the breakdown of acetylcholine, a key neurotransmitter, in the synaptic cleft .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For example, the inhibition of α-amylase and α-glucosidase can impact the breakdown of carbohydrates, potentially affecting energy production . Similarly, the inhibition of AChE can influence cholinergic neurotransmission, which is involved in many functions including muscle movement and memory .
Result of Action
The inhibition of the aforementioned enzymes by 1-Allyl-3,3-diethyl-2-thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase could potentially lead to altered carbohydrate metabolism . The inhibition of AChE could result in increased levels of acetylcholine in the synaptic cleft, potentially affecting nerve signal transmission .
Properties
IUPAC Name |
1,1-diethyl-3-prop-2-enylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-4-7-9-8(11)10(5-2)6-3/h4H,1,5-7H2,2-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADMBPYDNAHONY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066722 | |
Record name | Thiourea, N,N-diethyl-N'-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21645-26-1 | |
Record name | N,N-Diethyl-N′-2-propen-1-ylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21645-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N,N-diethyl-N'-2-propen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, N,N-diethyl-N'-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiourea, N,N-diethyl-N'-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21645-26-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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